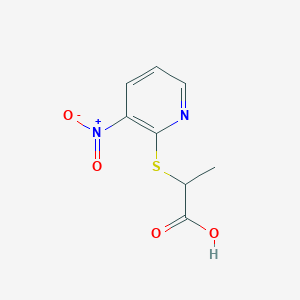
2-(3-ニトロピリジン-2-イル)スルファニルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Nitropyridin-2-yl)thio)propanoic acid is a derivative of nitropyridine, known for its diverse applications in the fields of chemistry and biology. This compound is characterized by its molecular formula C₈H₈N₂O₄S and a molecular weight of 228.23 g/mol . It is often used in various chemical reactions due to its unique structural properties.
科学的研究の応用
2-((3-Nitropyridin-2-yl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 2-((3-Nitropyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-nitropyridine-2-thiol with 2-bromopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
化学反応の分析
2-((3-Nitropyridin-2-yl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles like amines or thiols.
作用機序
The mechanism of action of 2-((3-Nitropyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes or disrupt cellular pathways, contributing to its biological activities .
類似化合物との比較
2-((3-Nitropyridin-2-yl)thio)propanoic acid can be compared with other similar compounds such as:
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid: This compound has a similar structure but differs in the position of the pyridine ring and the substituents attached to it.
2-((3-Nitropyridin-2-yl)thio)acetic acid: This compound has a similar nitropyridine moiety but differs in the length of the carbon chain attached to the sulfur atom.
The uniqueness of 2-((3-Nitropyridin-2-yl)thio)propanoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
生物活性
2-(3-Nitropyridin-2-yl)sulfanylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 2-(3-Nitropyridin-2-yl)sulfanylpropanoic acid
- Molecular Formula : C8H8N2O2S
- CAS Number : 100638-XX-X (for reference)
Biological Activity Overview
Research into the biological activity of 2-(3-nitropyridin-2-yl)sulfanylpropanoic acid has indicated several potential therapeutic applications. The compound has been studied for its effects on various biological targets, including enzymes and cellular pathways.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism.
- Antioxidant Properties : The presence of the nitro group suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
In Vitro Studies
- Enzyme Interaction : Studies have shown that 2-(3-nitropyridin-2-yl)sulfanylpropanoic acid interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.
- Cellular Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
A notable case study evaluated the effects of this compound on zebrafish models, focusing on behavioral and physiological responses after exposure to varying concentrations.
-
Study Design : Zebrafish were exposed to different concentrations of the compound over a period of 7 days.
- Findings :
- Behavioral changes included altered swimming patterns and reduced locomotion in higher concentrations.
- Physiological assessments indicated changes in heart rate and morphological alterations.
- Findings :
Discussion
The findings suggest that 2-(3-nitropyridin-2-yl)sulfanylpropanoic acid possesses significant biological activity that warrants further investigation. Its potential as an enzyme inhibitor and its effects on cancer cell lines highlight its relevance in drug development.
特性
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNTVKNHDLQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369451 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100638-02-6 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














